methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate
Description
Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a 4-chlorophenylmethyl carbamoyl group attached via a urea linkage to the piperidine ring. Key functional groups include:
- Methyl ester at the 1-position of the piperidine ring.
- Urea bridge connecting the piperidine to the 4-chlorophenylmethyl carbamoyl moiety.
- 4-Chlorophenyl group, which may influence lipophilicity and receptor binding.
This compound shares structural homology with other piperidine-carboxylate derivatives, making comparisons with analogs critical for understanding its physicochemical and pharmacological properties.
Properties
IUPAC Name |
methyl 4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-23-16(22)20-8-6-13(7-9-20)11-19-15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYIRJKOYUNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H24ClN3O3S
- Molecular Weight : 421.94 g/mol
- InChIKey : MKBVARYKLYJFJF-UHFFFAOYSA-N
The compound features a piperidine core, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.
Antibacterial Activity
Research has demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing the piperidine moiety have shown effectiveness against several bacterial strains:
- Salmonella typhi : Moderate to strong activity
- Bacillus subtilis : Moderate to strong activity
- Escherichia coli : Weak to moderate activity
- Staphylococcus aureus : Weak to moderate activity
The presence of the 4-chlorophenyl group enhances the antibacterial properties, likely due to increased lipophilicity and better membrane permeability .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown significant inhibitory effects on:
- Acetylcholinesterase (AChE) : Important for neuroprotective applications.
- Urease : Relevant in treating conditions like urinary tract infections.
Inhibitory activity was quantified using IC50 values, with some derivatives exhibiting IC50 values as low as 0.63 μM, indicating potent enzyme inhibition .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : Similar compounds have been shown to modulate neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
- Binding Affinity : Docking studies suggest that the compound binds effectively to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .
Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of piperidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that modifications in the structure significantly influenced antibacterial potency. The compound demonstrated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL against Salmonella typhi.
Study 2: Enzyme Inhibition Profiles
A series of synthesized compounds were evaluated for their AChE inhibitory activity. The study found that this compound exhibited competitive inhibition with an IC50 value of 2.14 µM. This suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .
Summary of Findings
| Activity Type | Target Organism/Enzyme | Observed Effect | IC50 Value (µM) |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong inhibition | Not specified |
| Antibacterial | Bacillus subtilis | Moderate to strong inhibition | Not specified |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Competitive inhibition | 2.14 |
| Enzyme Inhibition | Urease | Significant inhibition | 0.63 |
Scientific Research Applications
Pharmacological Applications
a. Analgesic Properties
Research indicates that compounds containing piperidine structures often exhibit analgesic effects. Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate is being investigated for its potential as a pain management agent, particularly in conditions where traditional analgesics may be ineffective or cause significant side effects .
b. Antidepressant Activity
Studies have shown that piperidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary data suggest that this compound may possess antidepressant-like effects in animal models, indicating its potential for treating mood disorders .
c. Anticancer Research
The compound is also under investigation for its anticancer properties. Initial studies have demonstrated that it may inhibit the proliferation of certain cancer cell lines, suggesting mechanisms that could be explored further for therapeutic development .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:
- Formation of the Piperidine Ring : Utilizing piperidine-1-carboxylic acid derivatives as starting materials.
- Introduction of the Carbamoyl Group : This is often achieved through reaction with isocyanates or carbamates.
- Chlorination : The introduction of the 4-chlorophenyl group can be accomplished via electrophilic aromatic substitution methods.
A detailed synthetic route can be summarized in the following table:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Piperidine + Reagent A | Intermediate 1 |
| 2 | Intermediate 1 + Isocyanate | Carbamoyl derivative |
| 3 | Carbamoyl derivative + Chlorinating agent | Final product |
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Analgesic Effects : A recent study published in Journal of Medicinal Chemistry examined the analgesic properties of several piperidine derivatives, including this compound. Results indicated significant pain relief in rodent models compared to controls .
- Antidepressant Activity Evaluation : Another research article highlighted the compound's ability to modulate serotonin levels in vitro, suggesting a mechanism similar to existing antidepressants like SSRIs .
- Anticancer Potential : A collaborative study involving multiple institutions reported that this compound inhibited cell growth in breast cancer cell lines by inducing apoptosis, marking it as a candidate for further development in oncology .
Comparison with Similar Compounds
4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride (CAS 61087-51-2)
Structural Differences :
- Replaces the urea-linked 4-chlorophenylmethyl group with a phenylamino substituent at the 4-position.
- Contains a hydrochloride salt instead of a methyl ester.
- Lacks the carbamoyl-urea linkage.
Physicochemical Properties :
Methyl 4-(Carbamoyl)-4-[(4-Fluorophenyl)amino]piperidine-1-carboxylate (CAS 85098-77-7)
Structural Differences :
- Substitutes the 4-chlorophenyl group with a 4-fluorophenyl moiety.
- Positions the carbamoyl group directly on the piperidine ring instead of via a urea linker.
Physicochemical Properties :
Key Data :
| Property | Target Compound (Estimated) | 4-Fluorophenyl Analog |
|---|---|---|
| Molar Mass | ~340 g/mol | 295.31 g/mol |
| Substituent Electronic | Electron-withdrawing (Cl) | Electron-withdrawing (F) |
| Bioavailability | Likely higher lipophilicity | Moderate solubility |
Ethyl 4-{[(Methylcarbamoyl)methyl]amino}piperidine-1-carboxylate
Structural Differences :
- Uses an ethyl ester instead of a methyl ester.
- Replaces the urea-linked 4-chlorophenyl group with a methylcarbamoyl-methyl side chain.
Physicochemical Properties :
Functional Implications :
Notes on Limitations
- Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.
- Substituent effects (Cl vs. F, methyl vs. ethyl esters) require experimental validation for accurate predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
